molecular formula C20H22ClN3 B12912289 4-(2-Chlorophenyl)-1-[(1H-indol-3-yl)methyl]piperidin-4-amine CAS No. 925217-97-6

4-(2-Chlorophenyl)-1-[(1H-indol-3-yl)methyl]piperidin-4-amine

Cat. No.: B12912289
CAS No.: 925217-97-6
M. Wt: 339.9 g/mol
InChI Key: PCDWPWHUSVGHDR-UHFFFAOYSA-N
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Description

1-((1H-Indol-3-yl)methyl)-4-(2-chlorophenyl)piperidin-4-amine is a complex organic compound that features an indole moiety, a piperidine ring, and a chlorophenyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1H-Indol-3-yl)methyl)-4-(2-chlorophenyl)piperidin-4-amine typically involves multi-step organic reactions. A common approach might include:

    Formation of the Indole Moiety: Starting from a suitable precursor like indole-3-carboxaldehyde.

    Formation of the Piperidine Ring: Using a cyclization reaction involving a suitable amine.

    Coupling Reactions: Combining the indole and piperidine intermediates under specific conditions, possibly using a coupling reagent like EDCI or DCC.

    Introduction of the Chlorophenyl Group: Through a substitution reaction, often using a chlorinated aromatic compound.

Industrial Production Methods

Industrial production would likely involve optimization of the above synthetic routes to maximize yield and purity, using large-scale reactors and continuous flow processes.

Chemical Reactions Analysis

Types of Reactions

1-((1H-Indol-3-yl)methyl)-4-(2-chlorophenyl)piperidin-4-amine can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate.

    Reduction: Using reducing agents like lithium aluminum hydride.

    Substitution: Particularly nucleophilic substitution reactions due to the presence of the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products would depend on the specific reaction conditions but could include oxidized or reduced derivatives, or substituted products where the chlorine atom is replaced by another group.

Scientific Research Applications

1-((1H-Indol-3-yl)methyl)-4-(2-chlorophenyl)piperidin-4-amine may have applications in various fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying receptor-ligand interactions.

    Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds with indole and piperidine structures can interact with neurotransmitter receptors, enzymes, or ion channels, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    1-((1H-Indol-3-yl)methyl)-4-phenylpiperidin-4-amine: Lacks the chlorophenyl group.

    1-((1H-Indol-3-yl)methyl)-4-(2-fluorophenyl)piperidin-4-amine: Contains a fluorophenyl group instead of chlorophenyl.

    1-((1H-Indol-3-yl)methyl)-4-(2-bromophenyl)piperidin-4-amine: Contains a bromophenyl group instead of chlorophenyl.

Uniqueness

The presence of the chlorophenyl group in 1-((1H-Indol-3-yl)methyl)-4-(2-chlorophenyl)piperidin-4-amine may confer unique chemical properties, such as increased lipophilicity or altered electronic effects, which can influence its biological activity and reactivity.

Properties

CAS No.

925217-97-6

Molecular Formula

C20H22ClN3

Molecular Weight

339.9 g/mol

IUPAC Name

4-(2-chlorophenyl)-1-(1H-indol-3-ylmethyl)piperidin-4-amine

InChI

InChI=1S/C20H22ClN3/c21-18-7-3-2-6-17(18)20(22)9-11-24(12-10-20)14-15-13-23-19-8-4-1-5-16(15)19/h1-8,13,23H,9-12,14,22H2

InChI Key

PCDWPWHUSVGHDR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(C2=CC=CC=C2Cl)N)CC3=CNC4=CC=CC=C43

Origin of Product

United States

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